

# Spectroscopic data for (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid characterization

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## Compound of Interest

Compound Name: (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**

## Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** (Molecular Formula:  $C_{15}H_{16}BNO_3$ , Molecular Weight: 269.10 g/mol) is a molecule of significant interest, combining the versatile reactivity of a boronic acid with the structural motifs of a substituted benzamide.<sup>[1][2][3]</sup> Its potential applications, ranging from building blocks in Suzuki-Miyaura cross-coupling reactions to probes in chemical biology, necessitate a rigorous and multi-faceted approach to its characterization.<sup>[4]</sup>

This guide provides an in-depth, field-proven perspective on the spectroscopic techniques required to comprehensively characterize this molecule. We will move beyond a mere listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Nuclear Magnetic Resonance ( $^1H$ ,  $^{13}C$ , and  $^{11}B$  NMR),

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural analysis, providing a detailed map of the molecule's carbon-hydrogen framework and offering direct insight into the electronic environment of the boron atom.

### Proton ( $^1\text{H}$ ) NMR Spectroscopy: The Hydrogen Census

**Expertise & Causality:**  $^1\text{H}$  NMR is the initial and most informative experiment. It allows us to "count" the number of distinct protons and understand their relationships through spin-spin coupling, thereby piecing together the molecular fragments.[5] For a molecule of this complexity, a high-field spectrometer ( $\geq 400$  MHz) is chosen to resolve the complex splitting patterns expected in the aromatic regions.

**Expected Spectral Analysis:** The  $^1\text{H}$  NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment:

- **Boronic Acid Protons ( $\text{B}(\text{OH})_2$ ):** A broad singlet is expected, the chemical shift of which is highly dependent on concentration, temperature, and solvent. This signal will readily exchange with deuterium upon addition of  $\text{D}_2\text{O}$ , causing it to disappear from the spectrum—a key diagnostic test.
- **Aromatic Protons (Disubstituted Phenyl Ring):** Four protons on the central phenyl ring will appear in the downfield region (typically  $\delta$  7.5-8.2 ppm). Due to the meta-substitution pattern, complex multiplets (e.g., ddd, t, dt) are anticipated. The electron-withdrawing nature of both the boronic acid and the carbamoyl group shifts these protons downfield.
- **Aromatic Protons (Benzyl Group):** The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the  $\delta$  7.2-7.4 ppm range, a characteristic region for monosubstituted benzene rings.

- Benzylic Protons (-CH<sub>2</sub>-Ph): A sharp singlet integrating to two protons is predicted around  $\delta$  4.6-4.8 ppm. Its singlet nature indicates no adjacent protons.
- Methyl Protons (-N-CH<sub>3</sub>): A singlet integrating to three protons is expected around  $\delta$  2.9-3.1 ppm. The chemical shift reflects the influence of the adjacent nitrogen and carbonyl group.

Data Presentation: Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Variable (e.g., 5.0-8.0)	Broad Singlet	2H	B(OH) <sub>2</sub>
7.5 - 8.2	Multiplet	4H	Ar-H (on central ring)
7.2 - 7.4	Multiplet	5H	Ar-H (on benzyl ring)
4.6 - 4.8	Singlet	2H	-CH <sub>2</sub> -Ph
2.9 - 3.1	Singlet	3H	-N-CH <sub>3</sub>

Visualization: Molecular Structure for NMR Assignment

Caption: Annotated structure of the target molecule for <sup>1</sup>H NMR analysis.

## Carbon (<sup>13</sup>C) NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: While <sup>1</sup>H NMR maps the protons, <sup>13</sup>C NMR elucidates the carbon skeleton. We employ proton-decoupled <sup>13</sup>C NMR, which simplifies the spectrum to a series of singlets, where each unique carbon atom produces one peak.<sup>[5][6]</sup> The chemical shift of each carbon is highly indicative of its functional group and electronic environment.

Expected Spectral Analysis:

- Carbonyl Carbon (C=O): A signal in the  $\delta$  165-170 ppm range is characteristic of a tertiary amide, representing one of the most downfield signals.<sup>[6][7]</sup>
- Aromatic Carbons (Ar-C): Multiple signals are expected in the  $\delta$  125-145 ppm range. The carbon atom directly bonded to the boron (ipso-carbon) often exhibits a broader signal due to

quadrupolar relaxation of the adjacent boron nucleus and may sometimes be difficult to observe.[8]

- Benzylic Carbon (-CH<sub>2</sub>-Ph): A signal around  $\delta$  50-55 ppm is anticipated.
- Methyl Carbon (-N-CH<sub>3</sub>): A signal around  $\delta$  35-40 ppm is expected for the N-methyl group.

Data Presentation: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
165 - 170	C=O (Amide)
125 - 145	C-B and Aromatic C
50 - 55	-CH <sub>2</sub> -Ph
35 - 40	-N-CH <sub>3</sub>

## Boron (<sup>11</sup>B) NMR Spectroscopy: A Direct Probe of the Active Site

Expertise & Causality: For any boron-containing compound, <sup>11</sup>B NMR is an exceptionally powerful and diagnostic tool.[9] It provides direct information about the coordination state and electronic environment of the boron atom. The chemical shift differentiates between the trigonal planar sp<sup>2</sup> hybridized boronic acid and the tetrahedral sp<sup>3</sup> hybridized boronate species that may form in the presence of diols or certain solvents.[10][11]

Expected Spectral Analysis:

- A single, potentially broad peak is expected in the range of  $\delta$  28-32 ppm (relative to BF<sub>3</sub>·OEt<sub>2</sub>), which is characteristic of an sp<sup>2</sup>-hybridized arylboronic acid.[10] A significant upfield shift would indicate the formation of a tetrahedral boronate complex.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. DMSO-

$d_6$  is often preferred for boronic acids due to its ability to dissolve the sample and minimize rapid exchange of the  $B(OH)_2$  protons.

- Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition: Acquire data with a standard pulse sequence. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}C$  NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans is typically required due to the low natural abundance of  $^{13}C$ .
- $^{11}B$  NMR Acquisition: Acquire data using a standard boron probe or a broadband probe tuned to the  $^{11}B$  frequency. Reference the spectrum to an external standard of  $BF_3 \cdot OEt_2$  ( $\delta$  0.0 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

## Mass Spectrometry (MS): Determining the Molecular Weight

**Expertise & Causality:** MS provides the molecular weight of the compound, serving as a fundamental check of its identity. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules. However, boronic acids present a unique challenge: they can readily undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).<sup>[12]</sup> This can complicate the spectrum.

**Trustworthiness & Self-Validation:** Our protocol is designed to mitigate this issue. By using optimized ESI conditions (e.g., lower source temperatures, appropriate solvent systems like acetonitrile/water with a modifier) and looking for specific adducts, we can confidently identify the true molecular ion.<sup>[13]</sup> The presence of the correct molecular ion, corroborated by the fragments predicted from the structure derived from NMR, creates a self-validating data set.

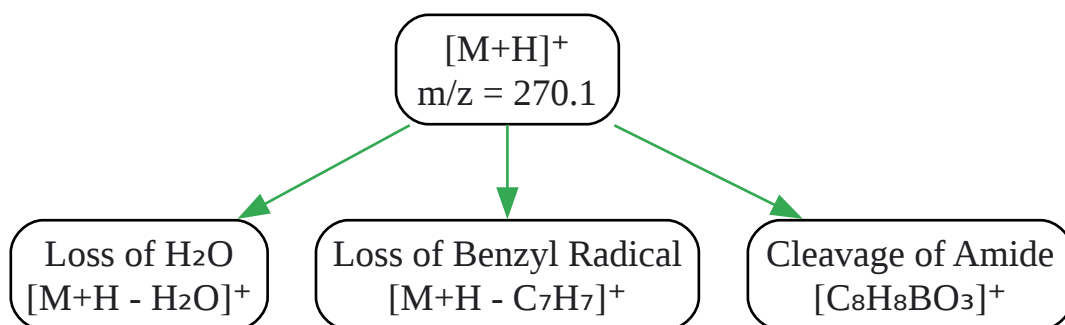
Expected Spectral Analysis (ESI-MS):

- **Molecular Ion Peak:** The primary goal is to identify the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 270.12. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for molecular formula confirmation.
- **Common Adducts:** Sodium  $[M+Na]^+$  ( $m/z \sim 292.10$ ) or potassium  $[M+K]^+$  ( $m/z \sim 308.07$ ) adducts are also common.
- **Dehydration Products:** A peak corresponding to the loss of water  $[M+H - H_2O]^+$  might be observed.
- **Boroxine Formation:** In non-ideal conditions, a peak corresponding to the trimeric boroxine could appear at a much higher  $m/z$ . Identifying the true  $[M+H]^+$  is critical.

#### Data Presentation: Predicted High-Resolution MS Data

<b>m/z (calculated)</b>	<b>Ion Species</b>	<b>Assignment</b>
270.1241	$[C_{15}H_{17}BNO_3]^+$	$[M+H]^+$
292.1060	$[C_{15}H_{16}BNO_3Na]^+$	$[M+Na]^+$

#### Visualization: MS Fragmentation Logic



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Caption: Potential fragmentation pathways for the target molecule in ESI-MS.

#### Experimental Protocol: ESI-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
- **Instrument Parameters:** Set the mass spectrometer to operate in positive ion mode. Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the  $[M+H]^+$  ion and minimize in-source fragmentation and boroxine formation.
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  100-500). For HRMS, use a TOF or Orbitrap analyzer.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

**Expertise & Causality:** IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their unique vibrational frequencies.<sup>[14]</sup> For our target compound, IR serves as a quick and definitive confirmation of the boronic acid, the amide carbonyl, and the aromatic systems. We utilize Attenuated Total Reflectance (ATR) FTIR, which requires minimal sample preparation and yields high-quality spectra of solid samples.

Expected Spectral Analysis:

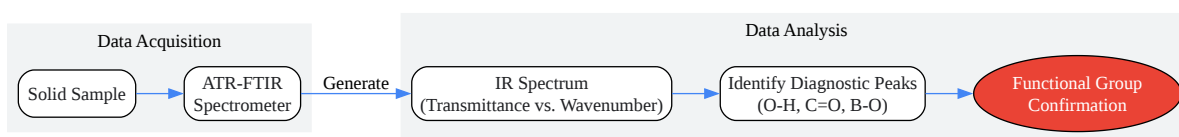
- **O-H Stretch (Boronic Acid):** A very strong and broad absorption band is predicted in the 3200-3600  $\text{cm}^{-1}$  region, characteristic of the hydrogen-bonded O-H groups of the  $\text{B}(\text{OH})_2$  moiety.<sup>[14]</sup>
- **C-H Stretch (Aromatic/Aliphatic):** Sharp peaks will appear just above 3000  $\text{cm}^{-1}$  (aromatic C-H) and just below 3000  $\text{cm}^{-1}$  (aliphatic C-H from methyl and benzyl groups).<sup>[14]</sup>
- **C=O Stretch (Amide):** A very strong, sharp absorption band is expected around 1640-1660  $\text{cm}^{-1}$ . The frequency is characteristic of a tertiary (N,N-disubstituted) amide.<sup>[7][15][16]</sup> This is a critical diagnostic peak.

- C=C Stretch (Aromatic): Several medium-intensity bands are expected in the 1450-1600  $\text{cm}^{-1}$  region.
- B-O Stretch (Boronic Acid): A strong, characteristic absorption is expected in the 1310-1380  $\text{cm}^{-1}$  region, corresponding to the B-O single bond stretch.[17]

## Data Presentation: Predicted IR Absorption Data

Frequency Range ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H Stretch	Boronic Acid
3000 - 3100	C-H Stretch	Aromatic
2850 - 3000	C-H Stretch	Aliphatic ( $\text{CH}_3$ , $\text{CH}_2$ )
1640 - 1660 (strong)	C=O Stretch	Tertiary Amide
1450 - 1600	C=C Stretch	Aromatic Ring
1310 - 1380 (strong)	B-O Stretch	Boronic Acid

## Visualization: IR Analysis Workflow



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Caption: Workflow for functional group analysis using ATR-FTIR spectroscopy.

## Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** cannot rely on a single technique. It is the synergistic integration of multiple spectroscopic datasets that



provides an unassailable confirmation of its identity.

- IR confirms the presence of the essential O-H, C=O, and B-O functional groups.
- MS confirms the molecular weight and, by extension, the molecular formula.
- $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR provide the definitive, high-resolution map of the molecule, confirming the precise connectivity of every atom and the electronic nature of the key boron center.

This comprehensive, self-validating approach ensures that the material being studied is indeed the correct structure, providing the trustworthy foundation necessary for its successful application in research and development.

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